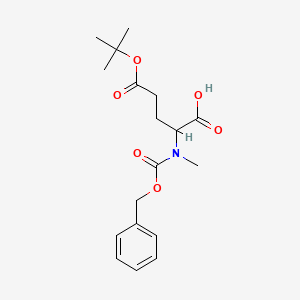
N1-beta-D-Arabinopyranosylamino guanidine hcl
Übersicht
Beschreibung
N1-beta-D-Arabinopyranosylamino guanidine hydrochloride is a synthetic monosaccharide derivative. It is a modified carbohydrate that has been custom synthesized for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-beta-D-Arabinopyranosylamino guanidine hydrochloride involves methylation and glycosylation processes. These reactions are typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production methods for N1-beta-D-Arabinopyranosylamino guanidine hydrochloride are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
N1-beta-D-Arabinopyranosylamino guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
N1-beta-D-Arabinopyranosylamino guanidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosylated compounds.
Biology: It is employed in the study of carbohydrate metabolism and the role of glycosylation in biological processes.
Industry: It is used in the production of bioactive molecules and as a reagent in various chemical processes
Wirkmechanismus
The mechanism of action of N1-beta-D-Arabinopyranosylamino guanidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit the proliferation of cancer cells and promote apoptosis, making it a promising candidate for cancer therapy. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-beta-D-Arabinopyranosylamino guanidine: A similar compound without the hydrochloride group.
N1-beta-D-Arabinopyranosylamino guanidine sulfate: Another derivative with a sulfate group instead of hydrochloride.
Uniqueness
N1-beta-D-Arabinopyranosylamino guanidine hydrochloride is unique due to its specific glycosylation pattern and the presence of the hydrochloride group, which may influence its solubility and reactivity. This uniqueness makes it particularly valuable for certain research applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
2-[[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H/t2-,3-,4+,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMFZIWFQRRBOQ-JJKGCWMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)NN=C(N)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid](/img/structure/B1431371.png)


![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)

